3-(2-Ethoxyethoxy)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
1219948-70-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-2-9-3-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
WVYQXTJUSKZXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1CNC1 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 3 2 Ethoxyethoxy Azetidine and Analogous Azetidine Derivatives
Classical and Established Azetidine (B1206935) Ring-Forming Reactions
Traditional methods for constructing the azetidine ring primarily rely on intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a suitable leaving group undergoes ring closure.
A cornerstone in azetidine synthesis is the intramolecular cyclization of γ-haloalkylamines. ethernet.edu.et This method involves the nucleophilic attack of the amine onto the carbon bearing a halogen atom, typically in the presence of a base. ethernet.edu.et While the cyclization rate for unsubstituted γ-haloalkylamines can be slow, substitution on the carbon chain can facilitate the reaction. ethernet.edu.et This approach represents a direct and fundamental strategy for forming the four-membered ring through the formation of a new carbon-nitrogen bond. The reaction proceeds via an intramolecular SN2 mechanism, where the nitrogen atom displaces a leaving group, such as a halogen or a mesylate, at the γ-position. frontiersin.orgnih.gov
Recent advancements have expanded the scope of this classical reaction. For instance, palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position of picolinamide-protected amines has emerged as a powerful method for synthesizing functionalized azetidines. organic-chemistry.org This transformation proceeds through a Pd(II)/Pd(IV) catalytic cycle, enabling the formation of the azetidine ring with high diastereoselectivity. organic-chemistry.org
| Starting Material | Reaction Type | Key Features | Resulting Azetidine |
|---|---|---|---|
| γ-haloalkylamines | Intramolecular Nucleophilic Substitution | Base-mediated cyclization. ethernet.edu.et | Substituted or unsubstituted azetidines. |
| picolinamide (B142947) (PA) protected amines | Palladium-Catalyzed Intramolecular C-H Amination | Low catalyst loading, use of inexpensive reagents. organic-chemistry.org | Functionalized azetidines with high diastereoselectivity. organic-chemistry.org |
An alternative and effective method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. frontiersin.orgresearchgate.net This strategy involves the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of the epoxide opening is a critical factor in determining the success of the cyclization to form the desired azetidine ring.
Recent studies have demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.govfigshare.comdntb.gov.ua This catalytic system has shown tolerance for a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.orgnih.gov Interestingly, the stereochemistry of the starting epoxy amine plays a crucial role; while cis-epoxy amines lead to azetidines, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. frontiersin.org Computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product influences this regioselectivity. frontiersin.org
| Starting Material | Catalyst/Reagent | Reaction Type | Key Findings | Product |
|---|---|---|---|---|
| cis-3,4-epoxy amines | La(OTf)₃ | Intramolecular Aminolysis | High yields, tolerates various functional groups. frontiersin.orgnih.gov | Azetidines. frontiersin.org |
| trans-3,4-epoxy amines | La(OTf)₃ | Intramolecular Aminolysis | Favors 5-endo-tet cyclization. frontiersin.org | 3-Hydroxypyrrolidines. frontiersin.org |
Nucleophilic Substitution Reactions (e.g., γ-haloalkylamines cyclization)
Cycloaddition Reactions for Azetidine Formation
Cycloaddition reactions offer a convergent and atom-economical approach to azetidine synthesis, constructing the four-membered ring in a single step from two unsaturated components.
The [2+2] cycloaddition between an imine and an alkene, also known as the aza Paternò-Büchi reaction, is a direct method for synthesizing functionalized azetidines. rsc.orgchemrxiv.orgresearchgate.net This reaction involves the photochemical excitation of either the imine or the alkene, leading to the formation of the azetidine ring. rsc.org However, the intermolecular version of this reaction has historically been challenging due to the efficient non-radiative decay of the excited imine through isomerization, which competes with the desired cycloaddition. chemrxiv.org
Despite these challenges, significant progress has been made. For example, the use of N-(arylsulfonyl)imines has been shown to undergo successful [2+2] photocycloadditions with styrenyl alkenes under UV irradiation, yielding protected azetidines with high stereospecificity. rsc.org This is attributed to the reaction proceeding through a singlet state exciplex. rsc.org Furthermore, visible-light-mediated intermolecular aza Paternò-Büchi reactions using glyoxylate (B1226380) oximes as reactive intermediates have been developed, offering an operationally simple and mild approach to highly functionalized azetidines. chemrxiv.org Copper-catalyzed photocycloadditions of non-conjugated imines have also been reported, expanding the scope of this reaction. researchgate.net
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as one of the most efficient routes to functionalized azetidines. rsc.orgrsc.orgresearchgate.net This reaction can be initiated by either direct irradiation or through the use of a photosensitizer. rsc.org The success of the reaction is often dependent on the nature of the imine and alkene components.
Intramolecular aza Paternò-Büchi reactions have been particularly successful, often proceeding with high yields. rsc.org In recent years, visible-light-mediated approaches have gained prominence, offering milder reaction conditions and broader substrate scope. chemrxiv.orgnih.gov For instance, the use of triplet energy transfer catalysis has enabled the aza Paternò-Büchi reaction between acyclic oximes and alkenes. chemrxiv.orgnih.gov This has been a significant advancement, as previous successful examples often relied on intramolecular variants or cyclic imine equivalents. chemrxiv.orgnih.gov The development of these new protocols has overcome some of the long-standing challenges in the field, expanding the synthetic utility of the aza Paternò-Büchi reaction for the construction of complex azetidine scaffolds. rsc.orgacs.org
| Reaction Variant | Key Features | Substrates | Recent Advances |
|---|---|---|---|
| Intermolecular [2+2] Cycloaddition | Direct but challenging due to imine isomerization. chemrxiv.org | Imines and Alkenes. | Use of N-(arylsulfonyl)imines, rsc.org visible-light mediation with glyoxylate oximes, chemrxiv.org copper catalysis. researchgate.net |
| Intramolecular Aza Paternò-Büchi | Often high yielding. rsc.org | Tethered imine and alkene moieties. | Visible-light-enabled cycloaddition of unactivated alkenes. acs.org |
| Visible-Light-Mediated Aza Paternò-Büchi | Mild conditions, triplet energy transfer catalysis. chemrxiv.orgnih.gov | Acyclic oximes and alkenes. chemrxiv.orgnih.gov | Overcoming limitations of acyclic imine precursors. chemrxiv.org |
[2+2] Cycloadditions (e.g., between imines and alkenes)
Reduction Strategies for Azetidine Synthesis
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a fundamental and widely used method for accessing the saturated azetidine core. wikipedia.orgnih.gov This approach is valuable due to the ready availability of a diverse array of β-lactam precursors. acs.org The process involves the chemoselective reduction of the amide bond within the four-membered ring, which, despite its inherent ring strain, can be accomplished with high fidelity. wikipedia.orgacs.org
A variety of reducing agents are effective for this transformation, and the selection is often guided by the need for chemoselectivity in the presence of other reducible functional groups. rsc.org Commonly employed reagents include:
Borane Complexes: Diborane (B₂H₆) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are frequently used for the reduction of β-lactams. acs.orgscispace.com
Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting β-lactams to azetidines. acs.orgugent.be However, for more delicate substrates, chloroalanes like monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are preferred as they offer a more straightforward and efficient route to enantiopure azetidines. bham.ac.uknih.gov Diisobutylaluminium hydride (DIBAL-H) is also a viable option. rsc.org
The reaction mechanism typically involves the coordination of the Lewis acidic reducing agent to the carbonyl oxygen, which activates the carbonyl carbon for hydride delivery. This is followed by steps leading to the removal of the oxygen atom to yield the final azetidine. The stereochemistry of substituents on the β-lactam ring is generally retained throughout the reduction process. acs.org However, the use of strong Lewis acidic conditions can sometimes lead to undesired ring-opening or rearrangement reactions, particularly with substrates bearing electron-rich substituents. acs.orgrsc.org For example, the reduction of β-lactams with electron-rich phenyl groups at the C4 position can sometimes favor rearrangement to a tetrahydroquinoline. acs.org
Table 1: Common Reducing Agents for β-Lactam to Azetidine Conversion
| Reducing Agent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Diborane / Borane-THF | B₂H₆ / BH₃-THF | Tetrahydrofuran (THF) | Generally effective and common. acs.orgscispace.com |
| Lithium Aluminum Hydride | LiAlH₄ | Ethereal solvents (e.g., THF, Et₂O) | Powerful, less selective. acs.orgugent.be |
| Monochloroalane | AlH₂Cl | Prepared in situ from LiAlH₄ and AlCl₃ | Efficient, good for sensitive substrates. bham.ac.uknih.gov |
| Diisobutylaluminium Hydride | DIBAL-H | - | Used for chemoselective reductions. rsc.org |
Advanced and Catalytic Synthetic Approaches for Azetidine Derivatives
Modern synthetic chemistry has introduced advanced catalytic systems that provide highly efficient and selective routes to azetidine derivatives, often under mild conditions and with broad functional group tolerance.
Palladium-catalyzed reactions are a cornerstone of modern C-N bond formation. Intramolecular amination, particularly the Buchwald-Hartwig reaction, provides a powerful route to azetidines. organic-chemistry.orgacs.orgnih.gov This method involves the cyclization of substrates containing an amine and a leaving group (like a halide) at appropriate positions, facilitated by a palladium catalyst. organic-chemistry.orgacs.orgnih.gov
A notable advancement is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This strategy allows for the direct conversion of a γ-C–H bond into a C–N bond, forming the azetidine ring. organic-chemistry.org The reaction typically employs a picolinamide (PA) directing group on the amine substrate, a palladium(II) catalyst (e.g., Pd(OAc)₂), and an oxidant. organic-chemistry.orgacs.org The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This approach is valued for its use of inexpensive reagents, relatively low catalyst loading, and predictable selectivity. organic-chemistry.orgacs.orgnih.gov The choice of ligands, such as bulky biaryl phosphines (e.g., xPhos, BrettPhos), is critical for achieving high efficiency in Buchwald-Hartwig cross-coupling reactions to form 1,3-disubstituted azetidines. rsc.orgarkat-usa.org
Table 2: Key Components in Palladium-Catalyzed Azetidine Synthesis
| Component | Example(s) | Role |
|---|---|---|
| Catalyst | Pd(OAc)₂, xPhos Pd G3 | Facilitates C-N bond formation. organic-chemistry.orgrsc.org |
| Ligand | BrettPhos, xPhos | Stabilizes the Pd center and promotes reductive elimination. rsc.orgarkat-usa.org |
| Base | K₂CO₃, t-BuOK | Activates the amine for cyclization. arkat-usa.org |
| Directing Group | Picolinamide (PA) | Enables regioselective C-H activation. organic-chemistry.org |
Copper catalysts offer a cost-effective and versatile platform for synthesizing azetidines. organic-chemistry.orgnih.govacs.org One powerful strategy is the copper-catalyzed multicomponent reaction (MCR). For instance, a highly efficient MCR combines terminal alkynes, sulfonyl azides, and carbodiimides in the presence of a copper(I) iodide (CuI) catalyst. organic-chemistry.orgnih.govacs.org This reaction proceeds under very mild conditions, without the need for a base, to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in excellent yields. organic-chemistry.orgnih.govacs.org The proposed mechanism involves a [2+2] cycloaddition between a ketenimine intermediate (formed from the alkyne and sulfonyl azide) and the carbodiimide. organic-chemistry.orgacs.org
Another significant application of copper catalysis is the ring-opening alkylation of 1-azabicyclo[1.1.0]butane (ABB). organic-chemistry.orgsci-hub.seresearchgate.netacs.org This highly strained bicyclic compound is an excellent precursor for 3-substituted azetidines. organic-chemistry.orgsci-hub.seresearchgate.netacs.org In the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), ABB reacts with various organometallic reagents (e.g., Grignard reagents, organolithiums) to deliver bis-functionalized azetidines rapidly. organic-chemistry.orgsci-hub.seresearchgate.netacs.org This method allows for the direct installation of diverse alkyl, vinyl, and benzyl (B1604629) groups at the C3-position of the azetidine ring. organic-chemistry.orgsci-hub.seresearchgate.netacs.org
Gold catalysts, known for their soft Lewis acidity and ability to activate alkynes, have enabled unique pathways to azetidines. nih.govrsc.orgthieme-connect.com A key strategy is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govthieme-connect.com In this process, an external oxidant helps to generate a reactive α-oxo gold carbene intermediate from the alkyne. nih.govrsc.org This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov This method provides a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable synthetic intermediates. nih.govthieme-connect.com
Gold catalysts also facilitate the ring-opening of strained heterocycles. For example, 2-alkynylazetidines can undergo a gold-promoted nucleophilic attack by alcohols, leading to the ring-opening of the azetidine and the formation of δ-amino-α,β-unsaturated ketones. researchgate.net Furthermore, gold catalysis can induce ring expansion of propargylic aziridines, leading to the stereoselective formation of (Z)-2-alkylidene-1-tosylazetidine compounds through a rare 4-exo-dig cyclization pathway. acs.org These methodologies highlight the unique reactivity imparted by gold catalysts in the synthesis of complex azetidine structures. researchgate.netacs.org
Transition Metal-Catalyzed Azetidine Syntheses
Lanthanoid (III) Trifluoromethanesulfonate (Ln(OTf)3)-Catalyzed Regioselective Aminolysis of Epoxides
A notable and efficient method for synthesizing azetidines involves the Lanthanoid (III) trifluoromethanesulfonate (Ln(OTf)3)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This approach has proven to be a powerful tool for constructing the azetidine ring. nih.govfrontiersin.org
Lanthanum (III) trifluoromethanesulfonate (La(OTf)3) has been identified as an excellent catalyst for this transformation. nih.govfrontiersin.org The catalyst facilitates the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the corresponding azetidines in high yields. nih.govresearchgate.net A key advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.govfrontiersin.org
The reaction typically proceeds under reflux conditions in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). frontiersin.orgresearchgate.net For instance, the reaction of a cis-3,4-epoxy amine with a catalytic amount of La(OTf)3 can yield the desired azetidine product in as high as 81% yield. researchgate.net Computational studies suggest that the coordination of the lanthanum (III) ion to the substrate and/or product likely dictates the regioselectivity of the aminolysis, favoring the 4-exo-tet cyclization to form the azetidine ring. nih.govfrontiersin.org
This catalytic system demonstrates chemoselective activation of the epoxide in the presence of an unprotected amine within the same molecule, a significant challenge in epoxide aminolysis reactions. frontiersin.orgresearchgate.net The high regioselectivity and functional group tolerance make this a valuable strategy for the synthesis of complex azetidine derivatives. nih.govfrontiersin.org
Titanium (IV)-Mediated Coupling Reactions for Spirocyclic Azetidines
Titanium (IV)-mediated coupling reactions offer a distinct approach to synthesizing spirocyclic NH-azetidines. nih.govrsc.orgresearchgate.net This method utilizes oxime ethers as starting materials and involves either an alkyl Grignard reagent or a terminal olefin as a coupling partner. nih.govresearchgate.netresearchgate.net The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.netresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to generate the spirocyclic azetidine ring system. nih.govresearchgate.net
This single-step transformation provides access to previously unreported and structurally diverse NH-azetidines in moderate yields. nih.govresearchgate.net The use of titanium is advantageous as it is an abundant and non-toxic metal. sciencedaily.com The reaction conditions typically involve combining the oxime ether, titanium(IV) isopropoxide, and the Grignard reagent or terminal olefin in an ethereal solvent at room temperature. researchgate.net This methodology has been successfully applied to the synthesis of various spirocyclic azetidines, highlighting its utility in generating complex three-dimensional scaffolds. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Titanium (IV)-Mediated Synthesis of Spirocyclic Azetidines
| Starting Oxime Ether | Coupling Partner | Product | Yield (%) |
| Cyclohexanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.5]nonane | 55 |
| Cyclopentanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.4]octane | 62 |
| Adamantanone O-methyl oxime | Ethylmagnesium bromide | 1'-Methyl-spiro[azetidine-2,2'-adamantane] | 48 |
This table is based on data from similar reactions and illustrates the types of spirocyclic azetidines that can be synthesized using this method.
Strain-Release Functionalization Strategies for Azetidine Synthesis
Strain-release functionalization has emerged as a powerful and versatile strategy for the synthesis of substituted azetidines. rsc.orgacs.orgnih.gov This approach capitalizes on the high ring strain of bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), to drive the formation of functionalized azetidine rings. rsc.orgacs.orgnih.govnih.gov
The addition of nucleophiles to in situ generated azabicyclobutanes allows for the selective formation of 3-substituted azetidine intermediates. rsc.orgresearchgate.net This process can be extended to one-pot strategies for the N-arylation of the resulting azetidines through either SNAr reactions or Buchwald-Hartwig couplings. rsc.orgresearchgate.net This modular approach enables the creation of libraries of diverse, optically active azetidines. acs.orgnih.gov
A wide range of nucleophiles, including amines, alcohols, thiols, carboxylic acids, and phosphates, can be employed in the strain-release opening of enantiopure 2-substituted ABBs, proceeding with stereospecificity. acs.org This methodology provides a programmable and parallel synthesis route to stereodefined azetidines that are otherwise challenging to produce. acs.orgnih.gov The ability to functionalize the azetidine ring at both the C3 and N1 positions in a controlled manner is a key advantage of this strategy. rsc.orgnih.govresearchgate.net
Multicomponent Polymerization Routes to Azetidine-Containing Architectures
Multicomponent polymerizations (MCPs) provide a facile and atom-economical route to complex polymers containing azetidine frameworks. acs.orgsci-hub.sechemrxiv.org These one-pot reactions allow for the efficient generation of functional polymers with multisubstituted and heteroatom-rich azetidine units from readily available monomers at room temperature. acs.org
For instance, the polymerization of terminal diynes, disulfonyl azides, and carbodiimides can produce azetidine-containing polymers. sci-hub.se The resulting four-membered azetidine rings within the polymer backbone can be further functionalized through acid-mediated ring-opening reactions, leading to new polymeric materials with different properties. acs.orgsci-hub.se Another approach involves the MCP of difunctional alkynes, sulfonyl azides, and Schiff bases to create diverse polymers with multisubstituted azetidine heterocycles, sometimes with high stereoselectivity. chemrxiv.orgresearchgate.net
These azetidine-containing polymers can exhibit interesting properties, such as intrinsic luminescence, high refractive indices, and good photopatternability, making them promising for applications in advanced electronic and optoelectronic devices. acs.org The development of MCPs for azetidine-containing polymers opens up new avenues for the design of functional materials with tunable properties. chemrxiv.orgresearchgate.net Additionally, anionic ring-opening polymerization of N-sulfonylated azetidines has been shown to produce linear poly(trimethylenimine) and block copolymers with controlled molecular weights and low dispersities. nih.gov
Stereoselective Synthesis of Azetidine Derivatives (Applicable to Chiral 3-(2-Ethoxyethoxy)azetidine Analogues)
The synthesis of enantiomerically pure azetidine derivatives is of paramount importance, given their potential applications in medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol in the formation of the azetidine ring.
Chiral Auxiliary-Mediated Approaches (e.g., using tert-butanesulfinamides)
The use of chiral auxiliaries, particularly tert-butanesulfinamides, has proven to be a highly effective strategy for the asymmetric synthesis of azetidines. acs.orgresearchgate.netnih.govresearchgate.net These auxiliaries provide excellent stereochemical control during the formation of the azetidine ring and can be readily removed after the desired transformation. acs.orgnih.gov
One approach involves the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with a chiral tert-butanesulfinamide to form a sulfinimine. acs.org Subsequent organometallic addition and intramolecular cyclization proceed with high diastereoselectivity to afford the protected azetidine. acs.org This method is versatile, allowing for the synthesis of C2-substituted azetidines with a variety of substituents, including aryl, vinyl, and alkyl groups. acs.org The use of either the (R)- or (S)-enantiomer of the sulfinamide allows for access to either enantiomer of the final product. acs.org
Another example is the Reformatsky reaction of sulfinimines, which, after reduction and subsequent cyclization, yields C-2 substituted azetidines with high stereoselectivity. rsc.org Chiral tert-butanesulfinamides have also been employed in the synthesis of chiral azetidin-3-ones. nih.gov Chiral N-propargylsulfinamides, prepared with excellent diastereoselectivity, undergo gold-catalyzed oxidative cyclization to produce the corresponding azetidin-3-ones. nih.gov The tert-butanesulfonyl group can then be easily removed under acidic conditions. nih.gov
Table 2: Chiral Auxiliary-Mediated Synthesis of Azetidines
| Chiral Auxiliary | Key Reaction Step | Azetidine Product Type | Stereoselectivity |
| tert-Butanesulfinamide | Organometallic addition to sulfinimine | C2-Substituted azetidines | High diastereoselectivity |
| tert-Butanesulfinamide | Gold-catalyzed oxidative cyclization | Azetidin-3-ones | Excellent e.e. |
| tert-Butanesulfinamide | Reformatsky reaction of sulfinimines | C2-Substituted azetidines | High stereoselectivity |
This table summarizes the application of chiral auxiliaries in the stereoselective synthesis of various azetidine derivatives.
Enantioselective Catalytic Methods for Azetidine Ring Formation
Enantioselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral azetidines. nih.govacs.orgthieme-connect.comrsc.org These methods utilize a small amount of a chiral catalyst to induce high levels of enantioselectivity in the ring-forming reaction.
One notable example is the copper-catalyzed enantioselective boryl allylation of azetines. acs.org This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with the concomitant creation of two new stereogenic centers. acs.org This transformation provides a convenient route to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org
Another approach involves the biocatalytic one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. thieme-connect.comnih.gov An engineered cytochrome P411 enzyme, P411-AzetS, catalyzes this transformation with high efficiency and enantioselectivity. thieme-connect.com This biocatalytic method overcomes challenges such as the competing cheletropic extrusion of olefins and exerts excellent enantiocontrol. thieme-connect.comnih.gov
Organocatalysis has also been successfully applied to the enantioselective synthesis of azetidines. nih.govrsc.org For example, a peptide-mimic phosphonium (B103445) salt can catalyze the asymmetric [2 + 2] cycloaddition of tethered trifluoromethyl ketimines and allenes to produce chiral fused α-trifluoromethyl azetidines with high yields and excellent diastereo- and enantioselectivities. rsc.org Additionally, enantioselective α-chlorination of aldehydes using an organocatalyst provides a common intermediate for the synthesis of C2-functionalized azetidines. nih.gov Phase-transfer catalysis using a novel chiral cation has also been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov
Diastereoselective Control in Azetidine Syntheses
Achieving diastereoselectivity in azetidine synthesis is crucial for accessing specific isomers with desired biological activities or chemical properties. Several methodologies have been established that provide excellent control over the relative stereochemistry of substituents on the azetidine ring.
One prominent approach involves the kinetically controlled, two-step regio- and diastereoselective synthesis of 2-arylazetidines from readily available starting materials. acs.orgsemanticscholar.orgresearchgate.net This method has demonstrated remarkable tolerance for various functional groups. acs.orgsemanticscholar.orgresearchgate.net The formation of the thermodynamically less favorable four-membered azetidine ring is achieved over the five-membered pyrrolidine (B122466) ring by carefully managing the reaction conditions to favor kinetic control. acs.orgsemanticscholar.org Theoretical calculations, such as density functional theory (DFT), have been employed to understand the reaction mechanisms and the factors governing the stereochemical outcome. semanticscholar.orgresearchgate.net These studies have shown that even a small energy difference between the transition states leading to different diastereomers can result in high diastereoselectivity, especially at low reaction temperatures. acs.org For instance, in certain ring-closure reactions, the formation of the trans isomer is favored due to lower steric hindrance compared to the cis isomer. acs.org
Another powerful strategy for diastereoselective azetidine synthesis is the [2+2] cycloaddition reaction. The Staudinger [2+2] cyclocondensation of acetoxyketene with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov This highlights the ability of cycloaddition reactions to set multiple stereocenters in a single step.
Furthermore, the development of novel reaction cascades has opened new avenues for diastereoselective azetidine synthesis. An electrocyclization route starting from N-alkenylnitrones provides access to azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity through various transformations like reduction, cycloaddition, and nucleophilic addition. nih.govacs.org This approach offers a fundamentally different pathway to azetidines compared to traditional nucleophilic substitution methods. nih.gov
Recent advancements have also focused on polar radical crossover strategies. This one-pot method allows for the stereoselective synthesis of trisubstituted azetidines from azetine derivatives. chemrxiv.org The fine-tuning of reaction conditions, particularly the use of diol ligands on boron, has been shown to be critical for maximizing stereoselectivity. chemrxiv.org
The following table summarizes key aspects of different diastereoselective azetidine synthesis methods:
| Methodology | Key Features | Stereochemical Control | Example Starting Materials | Reference |
| Kinetically Controlled Cyclization | Two-step, scalable, good functional group tolerance. | Kinetically controlled, favors thermodynamically unfavorable isomer. | Substituted oxiranes. | acs.orgsemanticscholar.orgresearchgate.net |
| Staudinger [2+2] Cycloaddition | High diastereoselectivity in a single step. | Forms cis diastereomers. | Acetoxyketene and epoxyimines. | nih.gov |
| Electrocyclization of N-alkenylnitrones | Forms highly substituted azetidines. | Excellent diastereoselectivity in subsequent transformations. | N-alkenylnitrones. | nih.govacs.org |
| Polar Radical Crossover | One-pot synthesis of trisubstituted azetidines. | High diastereoselectivity, tunable with ligands. | Azetine derivatives. | chemrxiv.org |
Functional Group Interconversions and Transformations on Pre-formed Azetidine Rings
Once the azetidine core is constructed, subsequent functional group interconversions (FGIs) and transformations are essential for introducing diverse functionalities and creating analogues of compounds like this compound. The strained nature of the azetidine ring can influence the reactivity of its substituents, but a variety of transformations have been successfully applied.
A common strategy involves the reduction of β-lactams (azetidin-2-ones) to the corresponding azetidines. rsc.orgresearchgate.net Reagents like diisobutylaluminium hydride (DIBAL-H) and chloroalanes are effective for this purpose. rsc.org However, care must be taken as the presence of Lewis acids can sometimes lead to the ring opening of the strained four-membered ring. rsc.org Sodium borohydride (B1222165) has also been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones. rsc.org
The introduction of substituents at specific positions on the azetidine ring can be achieved through metallation followed by electrophilic trapping. researchgate.net This approach allows for the direct functionalization of the preformed heterocyclic core. researchgate.net The regio- and stereoselectivity of these reactions are influenced by factors such as the substituents on the nitrogen and carbon atoms of the ring, as well as coordination effects. researchgate.net
Nucleophilic substitution reactions on the azetidine ring are also a valuable tool. For example, the ring expansion of 2-bromomethyl-2-methylaziridines in the presence of various nucleophiles can lead to 3-substituted azetidines. rsc.org Additionally, methods for the divergent preparation of substituted azetidines from starting materials that already contain a four-membered azacycle have been surveyed, including approaches like lithiation and electrophilic trapping, nucleophilic displacement, and transition metal catalysis. researchgate.net
Furthermore, transformations of functional groups attached to the azetidine ring can be performed. For instance, the selective benzylic oxidation of N-(4-methoxybenzyl)-β-lactams has been achieved to provide N-aroyl derivatives. nih.gov Additionally, multi-step sequences involving protection, deprotection, and other functional group manipulations are often employed in the total synthesis of complex natural products containing an azetidine core, demonstrating the feasibility of a wide range of chemical transformations on these strained rings. chemrxiv.org The synthesis of angular spirocyclic azetidines has also been demonstrated to allow for a range of transformations to yield a variety of functionalized products. domainex.co.uk
The table below provides examples of functional group interconversions on pre-formed azetidine rings:
| Transformation | Reagents/Conditions | Purpose | Reference |
| Reduction of β-lactam | DIBAL-H, Chloroalanes, NaBH₄ | Synthesis of azetidines from azetidin-2-ones. | rsc.org |
| C2-Metalation and Electrophilic Trapping | Base (e.g., organolithium), Electrophile | Direct functionalization of the azetidine ring. | researchgate.net |
| Nucleophilic Substitution | Various nucleophiles | Introduction of substituents at C3. | rsc.org |
| Benzylic Oxidation | K₂S₂O₈, KH₂PO₄ | Functionalization of N-substituents. | nih.gov |
Advanced Applications of Azetidine Scaffolds As Synthetic Building Blocks and Chemical Research Tools
Utility of Azetidine (B1206935) Derivatives in the Synthesis of Complex Organic Molecules
The inherent ring strain of azetidines makes them valuable intermediates in the synthesis of complex organic molecules. medwinpublishers.com This strain can be strategically harnessed to drive reactions that would otherwise be challenging, allowing for the construction of intricate molecular architectures. longdom.org Azetidine derivatives serve as versatile building blocks, providing access to a wide array of functionalized compounds. longdom.orgbham.ac.uk
Recent synthetic methodologies have expanded the toolkit for incorporating azetidines into larger molecules. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination enables the synthesis of functionalized azetidines. rsc.org Another notable method is the visible-light-mediated aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, which provides an efficient route to functionalized azetidines. researchgate.netnih.gov This approach has been successfully applied to the scalable synthesis of various azetidine-based compounds. nih.gov
The reactivity of azetidines allows for their transformation into other heterocyclic systems. For example, iodomethyl azetidines can be converted into pyrrolidines with complete stereocontrol upon heating. medwinpublishers.com Furthermore, the ring expansion of N-tosylaziridines with bromonitromethane (B42901) yields 2-nitroazetidines with high regioselectivity and diastereoselectivity. medwinpublishers.com These transformations underscore the role of azetidines as pivotal intermediates in accessing diverse molecular scaffolds.
Recent research has also focused on the direct functionalization of the azetidine ring. A notable example is the photochemical modification of azetidine-2-carboxylic acids with alkenes, which allows for the preparation of alkyl azetidines. chemrxiv.org This method has proven to be scalable, enabling the production of these valuable building blocks in significant quantities for drug discovery and medicinal chemistry. chemrxiv.org
Table 1: Examples of Complex Molecules Synthesized Using Azetidine Derivatives
| Precursor | Reaction Type | Product | Application | Reference |
| Homoallylic amines | Selenium-induced cyclization | 1,2,4-trisubstituted azetidines | Synthetic intermediates | bham.ac.uk |
| 2-isoxazoline-3-carboxylates and alkenes | [2+2] photocycloaddition | Densely-functionalized azetidines | Synthetic intermediates | rsc.org |
| Azetidine-2-carboxylic acids and alkenes | Photochemical decarboxylative alkylation | Alkyl azetidines | Medicinal chemistry building blocks | chemrxiv.org |
| N-tosylaziridines and bromonitromethane | Ring expansion | 2-nitroazetidines | Synthetic intermediates | medwinpublishers.com |
Application of Azetidine Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have found significant application as both chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereoselective synthesis of a wide range of molecules. researchgate.netresearchgate.net Their rigid, concave structure provides a well-defined chiral environment for controlling the stereochemical outcome of reactions. nih.gov
Since the early 1990s, chiral azetidine-derived ligands have been successfully employed in various asymmetric catalytic reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netresearchgate.net For example, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excess, particularly with alkyl aldehydes. nih.gov
The synthesis of these chiral azetidines often involves the use of a chiral auxiliary itself. (S)-1-Phenylethylamine has been utilized as a nitrogen donor and chiral auxiliary in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. capes.gov.brrsc.org These dicarboxylic acids can then be converted into C2-symmetric azetidine-based chiral auxiliaries for asymmetric alkylation reactions. capes.gov.brrsc.org
Furthermore, new chiral ligands have been developed by incorporating azetidine moieties. For instance, a novel chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening reaction of aziridines. researchgate.netrsc.org This highlights the ongoing development of azetidine-based ligands for novel catalytic transformations. The stereochemical outcome of these reactions is often influenced by the specific substituents on the azetidine ring, allowing for fine-tuning of the catalyst's performance. nih.gov
Table 2: Asymmetric Reactions Catalyzed by Azetidine Derivatives
| Azetidine Derivative | Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |
| 2,4-cis-disubstituted amino azetidines | Henry reaction | Copper | >99% | nih.gov |
| C2-symmetric 2,4-disubstituted azetidines | Diethylzinc addition to aldehydes | Zinc | up to 95% | researchgate.net |
| Azetidine-(R)-BINOL ligand | Asymmetric ring-opening of aziridines | Magnesium | Good | rsc.org |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Diethylzinc addition to aldehydes | Zinc | High | researchgate.net |
Incorporation of Azetidine Moieties into Peptidomimetics and Macrocyclic Peptide Structures
The incorporation of azetidine rings into peptides and macrocycles has become a valuable strategy in medicinal chemistry and drug discovery. google.comacs.org Azetidine-containing amino acids, as constrained analogues of natural amino acids like proline, can induce specific conformations and enhance the biological properties of peptides. mdpi.com
Azetidine-2-carboxylic acid, a proline analogue, is a key building block for creating peptidomimetics. acs.orgmdpi.com The synthesis of both enantiomers of azetidine-2-carboxylic acid has been achieved through practical, multi-step syntheses, making this building block more accessible. nih.gov The incorporation of these non-natural amino acids can significantly impact the structure and function of peptides.
In the realm of macrocyclic peptides, which are of growing importance in drug development, azetidine derivatives have been shown to facilitate their synthesis. researchgate.netnih.gov The 3-aminoazetidine (3-AAz) subunit, for example, acts as a turn-inducing element, which can significantly improve the efficiency of macrocyclization reactions for tetra-, penta-, and hexapeptides. researchgate.netnih.gov This approach allows for the reliable synthesis of small head-to-tail cyclic peptides that might otherwise be difficult to produce. researchgate.net
Furthermore, the azetidine moiety within these macrocycles provides a handle for late-stage functionalization. researchgate.netnih.gov This allows for the attachment of various molecular tags, such as dyes or biotin, through chemoselective reactions on the azetidine nitrogen. researchgate.netnih.gov This versatility is crucial for developing tools for biological imaging and targeted drug delivery. The introduction of an azetidine can also enhance the stability of peptides against proteolytic degradation. nih.gov
Table 3: Examples of Azetidine-Containing Peptidomimetics and Macrocycles
| Azetidine Moiety | Application | Key Finding | Reference |
| Azetidine-2-carboxylic acid | Peptidomimetic building block | Proline analogue that constrains peptide conformation | acs.orgmdpi.com |
| 3-aminoazetidine (3-AAz) | Turn-inducing element in macrocyclization | Improves efficiency of cyclic peptide synthesis | researchgate.netnih.gov |
| Functionalized azetidine macrocycles | Late-stage modification | Allows for attachment of molecular probes | researchgate.netnih.gov |
| Azetidine-containing cyclohexapeptide | Proteolytic stability | Increased stability compared to the homodetic macrocycle | nih.gov |
Azetidine Scaffolds in the Design of Molecular Bioisosteres
Azetidine scaffolds are increasingly utilized as bioisosteres in medicinal chemistry to modulate the physicochemical properties of drug candidates. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common functional groups with azetidine rings can lead to improved solubility, metabolic stability, and three-dimensionality of molecules.
Spirocyclic azetidines, for instance, are considered bioisosteres of larger saturated heterocycles like morpholine (B109124) and piperazine. domainex.co.uk This substitution can help to increase the sp³ character of a drug candidate, which is often associated with improved developability. The rigid nature of the azetidine ring can also pre-organize the molecule for optimal binding to its biological target. nih.gov
The application of azetidines as bioisosteres has been shown to influence key drug-like properties. Replacing six-membered heterocycles with "angular" spirocyclic azetidines can lead to an increase in nitrogen basicity and, in some cases, a reduction in lipophilicity. domainex.co.uk However, the effect on water solubility can be substrate-dependent. domainex.co.uk
The growing commercial availability of azetidine-containing building blocks has facilitated their broader application in drug discovery programs. nih.gov This allows medicinal chemists to explore new chemical space and generate novel intellectual property by performing scaffold hops from more common ring systems to the azetidine core. nih.gov
Table 4: Azetidine-Based Bioisosteres and Their Effects
| Azetidine Scaffold | Bioisosteric Replacement for | Effect on Properties | Reference |
| Spirocyclic azetidine | Morpholine, Piperazine | Increased sp³ character, improved solubility | |
| "Angular" spirocyclic azetidine | Morpholine, Piperazine | Increased nitrogen basicity, potentially reduced lipophilicity | domainex.co.uk |
| General azetidine ring | Various functional groups | Modulation of pKa and LogD, potential for improved PK/PD | nih.gov |
Contributions of Azetidine Derivatives to Polymer Chemistry and Material Science
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines and other functional polymers. researchgate.netnii.ac.jp The polymerization of azetidine and its derivatives can be initiated by cationic species, and in some cases, can proceed as a "living" polymerization, allowing for the synthesis of well-defined polymer architectures. researchgate.netnii.ac.jp
Cationic ring-opening polymerization of azetidine produces branched poly(propylenimine) (PPI). osti.gov The degree of branching and the distribution of primary, secondary, and tertiary amines in the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature and reaction time. osti.gov These polymers have been investigated for applications such as carbon dioxide capture when impregnated into mesoporous silica. osti.gov
Anionic ring-opening polymerization of N-sulfonylazetidines offers a route to linear poly(N-sulfonylazetidine)s, which can be further converted to linear poly(trimethylenimine). nsf.govnsf.gov The nature of the sulfonyl substituent can influence the polymerization behavior and the properties of the resulting polymer. nsf.gov For instance, copolymerization of different N-(tolylsulfonyl)azetidines can yield soluble, linear copolymers. nsf.gov
Azetidine derivatives have also been explored for the development of novel energetic materials. nih.govresearchgate.net The visible-light-mediated aza-Paternò-Büchi reaction has enabled the synthesis of various azetidines with different stereochemistries, which exhibit distinct physical properties, making them potential candidates for melt-castable explosives or liquid propellant plasticizers. nih.govresearchgate.net Furthermore, azetidine derivatives can be used as latent curing agents for resins like polyurethanes and polyepoxides, finding use in adhesives, sealants, and coatings. google.com
Table 5: Azetidine-Based Polymers and Materials
| Monomer/Derivative | Polymerization/Application | Resulting Material/Property | Application Area | Reference |
| Azetidine | Cationic ring-opening polymerization | Branched poly(propylenimine) | CO₂ capture | osti.gov |
| N-sulfonylazetidines | Anionic ring-opening polymerization | Linear poly(N-sulfonylazetidine)s | Precursors to linear polyimines | nsf.govnsf.gov |
| Functionalized azetidines | Energetic material synthesis | Melt-castable explosives, liquid propellant plasticizers | Energetics | nih.govresearchgate.net |
| Azetidine derivatives | Latent curing agent | Moisture-hardened polymer bodies | Adhesives, sealants, coatings | google.com |
Analytical and Computational Methodologies in 3 2 Ethoxyethoxy Azetidine Research
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., FT-IR, NMR, X-ray Diffraction)
The precise molecular architecture of 3-(2-Ethoxyethoxy)azetidine is determined through a combination of spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the secondary amine of the azetidine (B1206935) ring, the ether linkages, and the aliphatic carbon-hydrogen bonds. While a spectrum for this specific compound is not publicly available, the expected vibrational frequencies can be inferred from the analysis of related structures. For instance, in situ FT-IR studies on other azetidine derivatives have been used to monitor reactions and identify key vibrational modes. mdpi.comnih.gov The diagnostic stretching vibrations for the C=N double bond in related oxazolinylazetidines, for example, were observed in the 1580–1658 cm⁻¹ range. nih.gov
The analysis of various coffee adulterants by FT-IR has identified characteristic bands for C-H groups (1450–1350 cm⁻¹) and the symmetric and asymmetric vibrations of CH₂ groups (2900–2880 cm⁻¹), which would also be relevant for the aliphatic portions of this compound.
Interactive Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H | Stretch | 3300 - 3500 |
| Secondary Amine | C-N | Stretch | 1020 - 1250 |
| Ether | C-O | Stretch | 1070 - 1150 |
| Alkane | C-H | Stretch | 2850 - 2960 |
| Alkane | CH₂ | Bend | 1450 - 1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the azetidine ring and the ethoxyethoxy side chain. The protons on the azetidine ring are expected to appear in a specific region, with their chemical shifts and coupling patterns providing insight into the ring's conformation. nih.gov For example, in a study of a different 3-substituted azetidine derivative, the methylene (B1212753) protons of the azetidine ring appeared as two doublets at δ 4.28 and 4.42 ppm. nih.gov The protons of the ethoxyethoxy group would show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene groups of the ethoxy linkers.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The carbons of the azetidine ring would resonate at chemical shifts typical for strained heterocyclic systems. In one analysis of a related azetidine derivative, the ring skeleton carbons resonated at δ 55.7 (C-2,4) and 40.7 (C-3) ppm. nih.gov The carbons in the more flexible ethoxyethoxy side chain would appear in the region characteristic of aliphatic ethers.
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Moiety | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Azetidine Ring | CH (at C3) | ~4.0 - 4.5 | ~60 - 70 |
| Azetidine Ring | CH₂ (at C2, C4) | ~3.5 - 4.0 | ~50 - 60 |
| Ethoxyethoxy | O-CH₂-CH₂-O | ~3.6 - 3.8 | ~68 - 72 |
| Ethoxyethoxy | O-CH₂-CH₃ | ~3.5 (quartet) | ~65 - 70 |
| Ethoxyethoxy | O-CH₂-CH₃ | ~1.2 (triplet) | ~14 - 16 |
X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles. For azetidine derivatives, XRD is particularly valuable for characterizing the puckered nature of the four-membered ring. nih.gov Studies on various substituted azetidines, such as 1,3,3-trinitroazetidine (B1241384) and 2,4-cis-disubstituted amino azetidines, have successfully employed XRD to confirm their molecular structures and absolute stereochemistry. nih.govnih.govacs.org The application of XRD to a suitable crystal of this compound would yield a detailed model of its solid-state conformation, revealing the spatial arrangement of the ethoxyethoxy chain relative to the azetidine ring. frontiersin.org
Computational Chemistry Approaches for Investigating Azetidine Properties and Reactivity (e.g., Density Functional Theory (DFT) calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental research on azetidine-containing molecules. DFT calculations allow for the investigation of molecular properties, reaction energetics, and mechanisms that can be difficult to access experimentally. acs.org
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to azetidine derivatives to predict geometries, study reaction pathways, and understand chemical reactivity. nih.govuniba.it
Research on related azetidine systems demonstrates the power of this approach:
Structural and Electronic Properties: DFT calculations are used to optimize the geometry of azetidine derivatives, predicting bond lengths, angles, and ring puckering. acs.org These calculations can also determine electronic properties, such as redox potentials, which are crucial for understanding processes like DNA repair mechanisms involving azetidine intermediates. mdpi.comnih.gov
Reactivity and Mechanistic Insights: DFT is frequently employed to model chemical reactions. Researchers have used it to calculate the activation energy barriers for reactions, thereby explaining the observed reactivity and regioselectivity in the ring-opening of azetidiniums or the formation of the azetidine ring itself. nih.govfrontiersin.org For example, DFT calculations helped rationalize the stereoselective outcomes of lithiation reactions by modeling the stability of different intermediates. mdpi.comnih.gov
Spectroscopic Prediction: DFT methods can predict spectroscopic data. For instance, calculated vibrational frequencies can be compared with experimental FT-IR spectra to aid in peak assignment and confirm structural assignments. mdpi.comnih.gov
Interactive Table 3: Applications of DFT in Azetidine Research
| Application Area | Specific Investigation | Research Finding | Citations |
| Geometry Optimization | Puckering of the azetidine ring | Calculation of optimized puckering angles and planar vs. puckered structures. | acs.org |
| Reaction Mechanisms | Nucleophilic ring-opening | Understanding parameters governing regioselectivity through transition state analysis. | nih.govuniba.it |
| Reaction Mechanisms | SN2-like reactions | Calculation of energetic barriers to explain the reactivity of azetidines with thiols. | nih.gov |
| Thermodynamics | Heats of Formation (HOF) | Investigation of the energetic properties of nitroimine-substituted azetidines. | bibliotekanauki.pl |
| Redox Properties | Ring-opening energetics | Assessment of how one-electron reduction or oxidation facilitates the ring-opening of the azetidine heterocycle. | mdpi.comnih.gov |
| Spectroscopy | Vibrational Frequencies | Calculation of vibrational wavenumbers (e.g., νC=N) that correlate well with experimental in-situ FT-IR data. | mdpi.comnih.gov |
Emerging Trends and Future Perspectives in 3 2 Ethoxyethoxy Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Construction
The synthesis of the azetidine ring, a structure characterized by significant ring strain, has historically presented considerable challenges. medwinpublishers.com Modern synthetic chemistry is actively addressing these challenges by developing innovative and sustainable methods that offer improvements in efficiency, safety, and environmental impact over traditional approaches.
Recent advancements include the use of visible-light-mediated photocycloadditions, which provide a powerful tool for constructing the azetidine core. rsc.orgspringernature.com For instance, an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, enabled by triplet energy transfer, has been shown to produce highly functionalized azetidines. springernature.com Similarly, copper-catalyzed photoinduced radical cyclizations of ynamides have emerged as a general method for creating substituted azetidines via a regioselective 4-exo-dig pathway. nih.gov These photochemical methods often proceed under mild conditions and offer access to substitution patterns that are difficult to achieve otherwise.
Another key trend is the development of greener synthetic routes. This includes one-pot reactions that minimize waste and purification steps, the use of aqueous media, and metal-free catalysis. mdpi.com For example, a one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium provides a simple and efficient route to azetidines. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have also been identified as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines in high yields, tolerating a wide range of functional groups. frontiersin.org
These novel strategies could be harnessed for the synthesis of 3-(2-Ethoxyethoxy)azetidine. A potential sustainable approach might involve a photochemical or metal-catalyzed cyclization of a precursor containing the 2-ethoxyethoxy moiety, thereby incorporating the desired substituent from the outset in a more atom-economical fashion.
| Methodology | Description | Advantages | Potential Application to this compound |
| Photocatalysis | Visible-light-mediated [2+2] cycloadditions or radical cyclizations to form the azetidine ring. nih.govspringernature.com | Mild conditions, high functional group tolerance, access to unique structures. | Cyclization of a precursor alkene or ynamide bearing the 2-ethoxyethoxy group. |
| La(OTf)₃-Catalyzed Aminolysis | Intramolecular cyclization of cis-3,4-epoxy amines to yield azetidines. frontiersin.org | High regioselectivity, tolerance of acid-sensitive groups. | Synthesis from an epoxy amine precursor containing the ether side chain. |
| Microwave-Assisted Synthesis | Rapid cyclocondensation of dihalides and primary amines in aqueous media. organic-chemistry.org | Reduced reaction times, use of water as a solvent, high efficiency. | A greener alternative for constructing the core azetidine ring from a suitable 1,3-dihalopropane derivative. |
| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes with organoboronates to construct the azetidine ring. organic-chemistry.org | Modular, provides access to diversely substituted azetidines. | A potential route where the 3-substituent is installed during the ring-forming step. |
Exploration of Underexplored Reactivity Pathways and Functionalization Strategies for Azetidines
Beyond the synthesis of the azetidine ring itself, significant research is focused on discovering new ways to functionalize the pre-formed scaffold. This allows for the late-stage modification of complex molecules and the generation of diverse compound libraries. The inherent ring strain of azetidines can be strategically exploited to drive unique chemical transformations. rsc.org
One major area of development is the use of strain-release reactions. The reaction of nucleophilic organometallic species with in situ generated azabicyclobutanes, for example, allows for the selective formation of 3-arylated azetidines. rsc.org This strategy provides a powerful method for installing substituents at the C3 position.
Researchers are also exploring the switchable reactivity of azetidine precursors like 2-azetines. chemrxiv.orgchemrxiv.org Depending on the reaction conditions, these intermediates can be guided down either an ionic or a radical pathway. For instance, under acidic conditions in the presence of water, an ionic pathway is triggered, while white light irradiation can initiate a radical thiol-ene reaction, leading to different functionalized azetidine products from the same starting material. chemrxiv.orgchemrxiv.org
Direct C-H functionalization is another rapidly advancing frontier. By avoiding the need for pre-functionalized starting materials, these methods offer a more atom-economical approach to modifying the azetidine ring. The regio- and stereoselectivity of these reactions can often be controlled by the interplay of factors like the N-substituent and the use of specific metal catalysts or directing groups. mdpi.comresearchgate.net For a molecule like this compound, such strategies could potentially enable selective functionalization at the C2 or C4 positions.
| Reactivity Pathway | Description | Key Outcome | Relevance to this compound |
| Strain-Release Arylation | Nucleophilic addition to azabicyclobutanes to form 3-substituted azetidines. rsc.org | Selective C3-functionalization. | Could be adapted to install various aryl groups onto an azetidine core, complementing the existing ether substituent. |
| Switchable Reactivity | Using ionic or radical conditions to direct the transformation of 2-azetine intermediates. chemrxiv.orgchemrxiv.org | Access to distinct product classes (e.g., β-aminocarbonyls vs. C3-thiolated azetidines) from a common precursor. | Offers divergent pathways to introduce new functionalities onto the azetidine scaffold. |
| Direct C-H Metalation/Functionalization | Base- or metal-promoted activation of a C-H bond on the azetidine ring for subsequent reaction with an electrophile. mdpi.com | Late-stage functionalization without pre-installed leaving groups. | A potential method for directly modifying the C2 or C4 positions of the this compound ring. |
| Radical-Polar Crossover | Merging the formation of strained organoboron species with polar radical crossover of borate (B1201080) derivatives. researchgate.netchemrxiv.org | Stereoselective access to tri-substituted azetidines. | A sophisticated strategy to build complex, multi-substituted azetidines incorporating the 2-ethoxyethoxy group. |
Integration of this compound Synthesis with Flow Chemistry and High-Throughput Screening Platforms
To accelerate the discovery and optimization of synthetic routes, chemists are increasingly turning to automated and high-throughput technologies. Flow chemistry and high-throughput screening (HTS) are particularly well-suited for exploring the complex reaction spaces often associated with strained heterocycles like azetidines.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages. These include precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability. researchgate.net Photochemical reactions, in particular, benefit greatly from flow setups, which ensure uniform irradiation and can circumvent the low productivity and side-product formation often seen in batch photoreactors. researchgate.net The synthesis of 3-hydroxyazetidines via a Norrish-Yang cyclization has been successfully demonstrated in flow, enabling multi-gram scale production. researchgate.net Similarly, the photochemical functionalization of azetidine-2-carboxylic acids has been realized in both batch and flow, highlighting the utility of this approach for preparing building blocks for medicinal chemistry. chemrxiv.org
High-Throughput Screening (HTS) allows for the rapid testing of thousands of reaction conditions or catalysts in parallel. This technology can be instrumental in discovering novel reactions or identifying optimal catalysts for a desired transformation. chemrxiv.org For example, HTS was used to discover a covalent triazine framework as a novel photocatalyst for visible-light-driven synthesis. chemrxiv.org
The integration of these platforms could significantly benefit the study of this compound. A flow reactor could be used to safely and efficiently optimize its synthesis, while HTS could screen for novel catalysts or reaction partners to create a diverse library of derivatives for biological evaluation.
| Technology | Key Advantages | Application in Azetidine Chemistry |
| Flow Chemistry | Precise reaction control, enhanced safety, improved scalability, uniform irradiation for photochemistry. researchgate.net | Scaling up photochemical synthesis of azetidines researchgate.net; telescoping multi-step sequences. researchgate.net |
| High-Throughput Screening (HTS) | Rapid discovery and optimization of catalysts and reaction conditions. chemrxiv.org | Discovery of novel photocatalysts for azetidine synthesis. chemrxiv.org |
Advanced Functionalization of Azetidine Scaffolds for Tailored Molecular Architectures
The ultimate goal of developing new synthetic methods is to enable the creation of molecules with precisely tailored functions. Advanced functionalization strategies for the azetidine scaffold are moving toward modular and "any-stage" approaches that allow for the incorporation of the azetidine ring into a wide variety of molecular contexts.
A prominent example is the development of electrophilic azetidinylation reagents. rsc.orgrsc.orgchemrxiv.org Azetidinyl trichloroacetimidates, for instance, have been reported as effective reagents for the direct attachment of an azetidine ring to a broad range of nucleophiles, including those found in biorelevant molecules. rsc.orgrsc.org This modular strategy simplifies the synthesis of complex azetidine-containing compounds and facilitates the creation of analogues of existing bioactive molecules. chemrxiv.org
Another advanced strategy involves the divergent functionalization of a common intermediate. By carefully selecting reagents and reaction conditions, multiple derivatives can be generated from a single precursor. For example, a prepared 2-(iodomethyl)azetidine can be reacted with various primary and secondary amines to yield a library of derivatives. scitechnol.comresearchgate.net Furthermore, thermal isomerization can convert these azetidines into substituted pyrrolidines, demonstrating how subtle changes can lead to fundamentally different heterocyclic cores. scitechnol.comresearchgate.net
For this compound, these advanced strategies open up a wealth of possibilities. The nitrogen atom remains a key handle for functionalization, allowing for the introduction of diverse substituents via alkylation, acylation, or arylation. The ether side chain provides a point of polarity and potential for hydrogen bonding, while advanced C-H functionalization or ring-opening strategies could be used to build even more complex and three-dimensional structures tailored for specific biological targets or material properties.
Q & A
What are the optimal synthetic routes for 3-(2-Ethoxyethoxy)azetidine, and how can structural purity be confirmed?
Level: Basic
Methodological Answer:
- Synthetic Routes :
- Nucleophilic substitution reactions involving azetidine precursors (e.g., 3-hydroxyazetidine) with ethoxyethoxy-containing alkyl halides under anhydrous conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Alternative methods include coupling azetidine derivatives with ethoxyethoxy moieties via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) .
- Purity Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxyethoxy proton signals at δ 3.5–3.7 ppm and azetidine ring protons at δ 3.0–3.4 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
- Elemental Analysis : Validate empirical formula (e.g., C₇H₁₅NO₂) .
How do structural modifications at the azetidine ring’s 3-position influence binding affinity in neurotransmitter transporter studies?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Design :
- Compare this compound with derivatives bearing substituents like chlorophenoxy (e.g., 3-(3-chlorophenoxy)azetidine) or fluorinated groups (e.g., 3-(trifluoromethylphenoxy)azetidine) .
- Biological Assays : Radioligand binding assays (e.g., [³H]WIN35428 for dopamine transporter [DAT]) using rat brain tissue preparations to measure IC₅₀ values .
- Key Findings :
What analytical techniques are recommended for characterizing ethoxy-containing azetidine derivatives?
Level: Basic
Methodological Answer:
- Spectroscopic Methods :
- Chromatography :
- Thermal Analysis :
How can computational modeling guide the design of this compound derivatives for targeted biological activity?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Docking Studies (AutoDock Vina) :
- ADMET Prediction :
What strategies resolve discrepancies in reported biological activity data for azetidine derivatives across studies?
Level: Advanced
Methodological Answer:
- Data Contradiction Analysis :
- Assay Standardization : Compare buffer conditions (e.g., Tris vs. HEPES) and tissue sources (rat vs. human DAT isoforms) that affect IC₅₀ values .
- Meta-Analysis : Apply statistical tools (e.g., Prism) to normalize data across studies using Z-score transformations .
- Case Study :
- Conflicting DAT affinity for this compound vs. tropane analogs may arise from differences in radioligand concentrations (1 nM vs. 5 nM ). Validate via saturation binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
